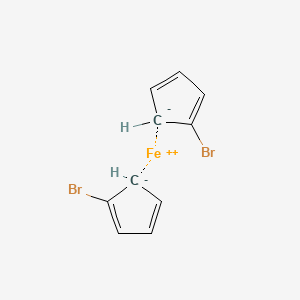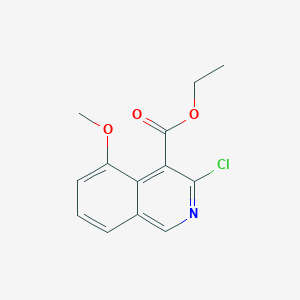
Ethyl 3-Hydroxy-3-(2-quinolyl)propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3-Hydroxy-3-(2-quinolyl)propanoate is an organic compound with the molecular formula C14H15NO3 It is an ester derivative of quinoline, a heterocyclic aromatic organic compound
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-Hydroxy-3-(2-quinolyl)propanoate typically involves the esterification of 3-Hydroxy-3-(2-quinolyl)propanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is isolated by extraction and purification techniques such as recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for monitoring and controlling reaction parameters ensures high purity and efficiency in the production process .
化学反应分析
Types of Reactions
Ethyl 3-Hydroxy-3-(2-quinolyl)propanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The quinoline ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products Formed
Oxidation: Formation of 3-Keto-3-(2-quinolyl)propanoate or 3-Carboxy-3-(2-quinolyl)propanoate.
Reduction: Formation of Ethyl 3-Hydroxy-3-(2-quinolyl)propanol.
Substitution: Formation of various substituted quinoline derivatives.
科学研究应用
Ethyl 3-Hydroxy-3-(2-quinolyl)propanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its quinoline moiety.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials
作用机制
The mechanism of action of Ethyl 3-Hydroxy-3-(2-quinolyl)propanoate involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit enzymes involved in critical biochemical pathways, thereby exerting its biological effects .
相似化合物的比较
Similar Compounds
Ethyl 3-Hydroxy-3-(2-thienyl)propanoate: Similar structure but with a thiophene ring instead of quinoline.
Ethyl 3-Hydroxy-3-(2-pyridyl)propanoate: Contains a pyridine ring instead of quinoline.
Ethyl 3-Hydroxy-3-(2-phenyl)propanoate: Features a phenyl ring instead of quinoline.
Uniqueness
Ethyl 3-Hydroxy-3-(2-quinolyl)propanoate is unique due to its quinoline ring, which imparts distinct chemical and biological properties. The quinoline moiety is known for its ability to interact with biological macromolecules, making this compound particularly valuable in medicinal chemistry .
属性
分子式 |
C14H15NO3 |
|---|---|
分子量 |
245.27 g/mol |
IUPAC 名称 |
ethyl 3-hydroxy-3-quinolin-2-ylpropanoate |
InChI |
InChI=1S/C14H15NO3/c1-2-18-14(17)9-13(16)12-8-7-10-5-3-4-6-11(10)15-12/h3-8,13,16H,2,9H2,1H3 |
InChI 键 |
NXUUYEOFLANLGX-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)CC(C1=NC2=CC=CC=C2C=C1)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




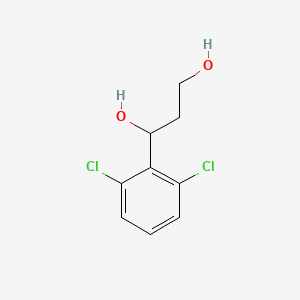
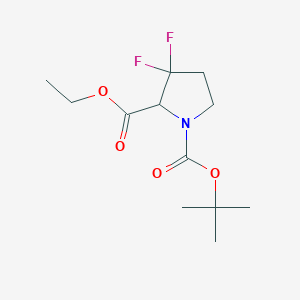
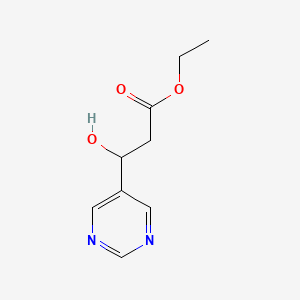
![7-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxamide](/img/structure/B13666858.png)

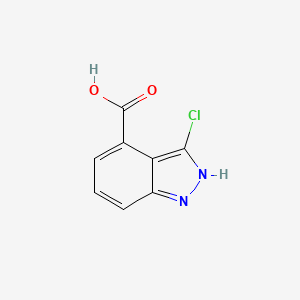
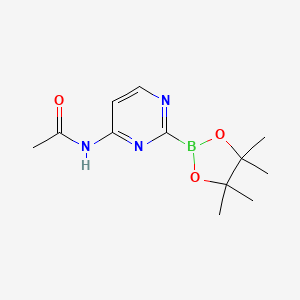
![Ethyl 7-Methylbenzo[c]isoxazole-3-carboxylate](/img/structure/B13666878.png)

